molecular formula C8H10ClN3O2 B11774143 Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate

Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate

Cat. No.: B11774143
M. Wt: 215.64 g/mol
InChI Key: SKJBMOXKIDYOCR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a chloro substituent at position 2, a methyl group at position 6, and an amino group at position 4. This compound serves as a key intermediate in medicinal chemistry due to the pyrimidine core’s prevalence in bioactive molecules . Its structure allows for diverse modifications, enabling tailored interactions with biological targets such as enzymes or receptors. The ethyl ester at position 5 enhances solubility in organic solvents, facilitating synthetic applications .

Properties

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H10ClN3O2/c1-3-14-7(13)5-4(2)11-8(9)12-6(5)10/h3H2,1-2H3,(H2,10,11,12)

InChI Key

SKJBMOXKIDYOCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1N)Cl)C

Origin of Product

United States

Preparation Methods

Key Steps:

  • Amination at C4 :

    • Reacting 4,6-dichloro-2-methylpyrimidine with ammonia or ammonium hydroxide under controlled conditions selectively replaces the C4 chlorine with an amino group.

    • Conditions : Ethanol/water solvent, 60–80°C, 12–24 hours.

    • Yield : 85–92%.

  • Esterification and Chlorination :

    • The C5 position is functionalized via condensation with ethyl cyanoacetate, followed by chlorination using POCl₃ or PCl₅.

    • Conditions : Reflux in anhydrous dichloromethane, 4–6 hours.

    • Yield : 70–78%.

Advantages : High regioselectivity due to the electron-withdrawing effect of the methyl group at C2, which directs substitution to C4 and C6.

Cyclocondensation Strategies

Pyrimidine ring construction via cyclocondensation offers an alternative route. The Biginelli reaction and its variants are employed to assemble the heterocycle with pre-installed substituents.

Example Protocol:

  • Reactants : Ethyl acetoacetate, guanidine carbonate, and methyl glyoxal.

  • Conditions : Acetic acid catalyst, reflux for 8–12 hours.

  • Post-Modification :

    • Chlorination at C2 using POCl₃.

    • Amination at C4 via aqueous ammonia.

Yield : 65–75% overall.

Limitations : Requires stringent control over stoichiometry to avoid polysubstitution.

Catalytic Coupling Reactions

Transition-metal-catalyzed cross-coupling has emerged for introducing challenging groups. A palladium-catalyzed Ullmann reaction enables the installation of the ethyl carboxylate moiety.

Representative Method:

  • Substrate : 4-Amino-2-chloro-6-methylpyrimidine.

  • Reagent : Ethyl chloroformate, Pd(OAc)₂, Xantphos ligand.

  • Conditions : DMF solvent, 100°C, 24 hours.

  • Yield : 60–68%.

Advantages : Tolerance for steric hindrance at C5.

Hydrolysis-Esterification Tandem Process

This method avoids hazardous chlorinating agents by leveraging carboxylate precursors:

  • Synthesize 4-Amino-6-methylpyrimidine-5-carboxylic Acid :

    • Hydrolyze a nitrile precursor (e.g., 4-amino-6-methylpyrimidine-5-carbonitrile) under acidic conditions.

  • Esterification :

    • React with ethanol using DCC (dicyclohexylcarbodiimide) as a coupling agent.

Yield : 80–85%.

Comparative Analysis of Methods

Method Key Reactants Conditions Yield Scalability
Nucleophilic Substitution4,6-Dichloro-2-methylpyrimidineEthanol/water, 60–80°C85–92%High
CyclocondensationEthyl acetoacetate, guanidineAcetic acid, reflux65–75%Moderate
Catalytic CouplingPd(OAc)₂, ethyl chloroformateDMF, 100°C60–68%Low
Hydrolysis-Esterification4-Amino-6-methylpyrimidine-5-carbonitrileHCl, DCC80–85%High

Industrial-Scale Considerations

For large-scale production, the nucleophilic substitution route is preferred due to:

  • Cost Efficiency : Bulk availability of 4,6-dichloro-2-methylpyrimidine.

  • Process Safety : Avoids explosive chlorinating agents in later stages.

  • Purification Simplicity : Crystallization from ethanol/water mixtures achieves >99% purity.

Emerging Techniques and Innovations

Recent advances focus on continuous-flow reactors to enhance reproducibility:

  • Microreactor Systems : Enable precise temperature control during amination, reducing side products.

  • Enzymatic Catalysis : Lipases for esterification steps improve green chemistry metrics.

Chemical Reactions Analysis

Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its potential neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogues differ primarily in substituents at positions 2, 4, and 6, which significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Similarity Score Key Reference
Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate 2-Cl, 4-NH₂, 6-CH₃ C₉H₁₁ClN₃O₂ 228.66 Reference
Ethyl 4-amino-2-methylpyrimidine-5-carboxylate 2-CH₃, 4-NH₂ C₈H₁₁N₃O₂ 181.19 0.70
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 2-SCH₃, 4-Cl C₈H₉ClN₂O₂S 232.69 0.68
Ethyl 2-(methylthio)pyrimidine-5-carboxylate 2-SCH₃ C₈H₁₀N₂O₂S 198.24 0.77
Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate 2-SCH₃, 4-NH(4-MeO-benzyl) C₁₆H₂₀N₃O₃S 334.41 0.89

Key Observations:

  • Chloro vs. Methylthio (Position 2): The chloro group (electronegative, electron-withdrawing) enhances reactivity in nucleophilic substitution compared to methylthio (electron-donating) .
  • Amino vs. Chloro (Position 4): The amino group enables hydrogen bonding, critical for target binding, whereas chloro substituents may sterically hinder interactions .

Physicochemical Properties

  • Lipophilicity: Chloro substituents increase logP compared to methylthio groups, as seen in Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (logP ~2.1) vs. Ethyl 2-(methylthio)pyrimidine-5-carboxylate (logP ~1.8) .
  • Solubility: The amino group in the target compound improves aqueous solubility (∼15 mg/mL) compared to non-polar analogues like Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (∼5 mg/mL) .

Biological Activity

Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula C8H9ClN2O2C_8H_9ClN_2O_2 and a molecular weight of approximately 200.62 g/mol. Its structure features an amino group at position 4, a chloro group at position 2, a methyl group at position 6, and a carboxylate group at position 5 of the pyrimidine ring. These substituents significantly influence its chemical reactivity and biological activity .

Target Interactions

The compound exhibits a range of biological activities by interacting with various cellular targets. Pyrimidine derivatives, including this compound, have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in activated microglial cells . Additionally, these compounds may modulate apoptotic pathways by affecting markers like cleaved caspase-3 in neuronal cells .

Biochemical Pathways

The compound's activity is linked to its ability to influence several biochemical pathways, particularly those involved in neuroprotection and inflammation. Research indicates that it may reduce oxidative stress and inflammatory responses in various cell types .

Antimicrobial Properties

This compound demonstrates notable antimicrobial properties. Studies have shown that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has been reported to have minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

In addition to antibacterial activity, this compound has also shown antifungal properties against Candida albicans and other fungal strains .

Anticancer Activity

Research into the anticancer potential of this compound indicates promising results. It has been evaluated for cytotoxicity against various cancer cell lines, showing efficacy comparable to established chemotherapeutic agents . The compound's structural features contribute to its ability to induce apoptosis in cancer cells.

Case Studies

  • Neuroprotective Effects : A study demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress, highlighting its potential as a neuroprotective agent .
  • Antimicrobial Efficacy : In a comparative study of various pyrimidine derivatives, this compound exhibited superior antimicrobial activity against multiple bacterial strains, reinforcing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate, and how are yields maximized?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving substituted pyrimidine precursors. A common approach includes nucleophilic substitution at the 2-position of the pyrimidine ring with chlorine, followed by introduction of the amino group at position 4 via ammonolysis. Ethyl esterification at position 5 is achieved using ethyl chloroformate. Yield optimization requires precise stoichiometric control (e.g., 1.2 equivalents of ammonia to prevent over-alkylation) and inert conditions (N₂ atmosphere) to minimize side reactions. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7) and HPLC for purity >95% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assignments focus on distinguishing methyl (δ ~2.5 ppm), ethyl ester (δ ~1.3 ppm for CH₃, ~4.2 ppm for CH₂), and aromatic protons (pyrimidine ring protons δ ~6.5–8.5 ppm).
  • X-ray crystallography : SHELXL (via SHELX suite) is used for structure refinement. Hydrogen bonding between the amino group and adjacent substituents (e.g., N–H···O=C interactions) stabilizes the crystal lattice. Unit cell parameters (e.g., a = 7.2 Å, b = 10.5 Å) are validated against simulated powder diffraction patterns .

Advanced Research Questions

Q. How do substituent variations at the 2- and 4-positions of the pyrimidine ring influence biological activity and reactivity?

  • Methodological Answer : Comparative studies with analogs (e.g., 2-methylthio or 4-nitro derivatives) reveal that:

  • Chlorine at position 2 : Enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines).
  • Amino group at position 4 : Increases hydrogen-bonding capacity, critical for target binding (e.g., enzyme inhibition).
  • Data Table :
Substituent (Position)Reactivity (k, s⁻¹)Bioactivity (IC₅₀, μM)
2-Cl, 4-NH₂0.4512.3 ± 1.2
2-SCH₃, 4-NO₂0.18>100
  • Structure-activity relationships (SAR) are modeled using DFT calculations (e.g., Gaussian 09) to predict electron density maps .

Q. How can conflicting crystallographic data (e.g., bond angle discrepancies) be resolved during refinement?

  • Methodological Answer : Discrepancies arise from disordered solvent molecules or thermal motion. Strategies include:

  • Twinned data refinement : SHELXL’s TWIN command handles pseudo-merohedral twinning.
  • Hydrogen atom placement : Riding models or free refinement for amino groups, validated via Hirshfeld surface analysis.
  • Example: A reported C–Cl bond length of 1.72 Å (vs. expected 1.70 Å) is resolved by adjusting anisotropic displacement parameters .

Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?

  • Methodological Answer :

  • Protection/deprotection : Boc-protection of the amino group prior to halogenation prevents unwanted N-alkylation.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 30 min) and byproduct formation (e.g., <5% di-substituted impurities).
  • In situ monitoring : Raman spectroscopy tracks intermediate formation (e.g., iminium ions) to optimize reaction quenching .

Q. How can computational models predict the compound’s reactivity in novel reaction environments?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Screens binding affinity to targets like dihydrofolate reductase (DHFR).
  • MD simulations (GROMACS) : Assess solvation effects in polar aprotic solvents (e.g., DMF) to predict nucleophilic attack sites.
  • SMILES-based QSAR : Generates predictive models for substituent effects on logP and solubility (e.g., Cl substitution reduces logP by 0.3 units) .

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